1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate is a compound that features a diazonium group and a trimethoxyphenyl moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Vorbereitungsmethoden
The synthesis of 1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the desired product. Specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: Using aldehydes and amines under acidic or basic conditions.
Diazotization: Involving the conversion of primary amines to diazonium salts using nitrous acid.
Analyse Chemischer Reaktionen
1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazonium group, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it can inhibit enzymes like tubulin and heat shock protein 90, which are involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-4-(3,4,5-trimethoxyphenyl)but-1-en-2-olate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule-targeting agent.
These compounds share similar pharmacological properties due to the presence of the trimethoxyphenyl group, but each has unique structural features and specific applications.
Eigenschaften
CAS-Nummer |
90266-17-4 |
---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-diazo-4-(3,4,5-trimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H16N2O4/c1-17-11-6-9(4-5-10(16)8-15-14)7-12(18-2)13(11)19-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
KQOUSQABAGEOFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.